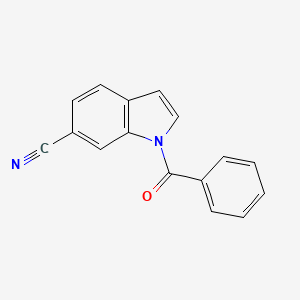

![molecular formula C14H13ClN2OS B2925453 (Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 868674-42-4](/img/structure/B2925453.png)

(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a type of organic molecule with a benzo[d]thiazol-2(3H)-ylidene core structure, which is a type of heterocyclic compound . The (Z) in the name indicates the configuration of the double bond according to the E-Z system for naming alkenes . The prop-2-yn-1-yl group suggests the presence of a triple bond, which could have implications for the compound’s reactivity .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry . The E-Z system for naming alkenes could be used to determine the configuration of the double bond .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally .Applications De Recherche Scientifique

Antimicrobial Activity

Compounds containing the thiazole moiety, such as F1816-0967, have been shown to exhibit significant antimicrobial properties . The structure of F1816-0967 allows for interaction with microbial enzymes, potentially inhibiting their function and leading to the death of the pathogen. This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance.

Antioxidant Properties

The thiazole derivatives, including F1816-0967, have demonstrated remarkable antioxidant activities . These compounds can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells. This property is particularly valuable in research focused on preventing or treating diseases associated with oxidative stress.

Anticancer Research

Thiazole derivatives are known to possess anticancer activities, and F1816-0967 could be a candidate for further exploration in this field . Its potential to interfere with cancer cell proliferation and survival makes it a compound of interest for developing novel chemotherapeutic agents.

Enzyme Inhibition Studies

F1816-0967’s unique structure may allow it to act as an inhibitor for specific enzymes . Enzyme inhibition is a key area of study in drug development, as it can lead to the discovery of drugs that can regulate biological pathways implicated in various diseases.

Drug-Like Property Analysis

The compound’s structure is conducive to drug-like properties, making it a valuable subject for pharmacokinetic and pharmacodynamic studies . Analyzing its absorption, distribution, metabolism, and excretion (ADME) profiles can provide insights into its potential as a therapeutic agent.

Molecular Docking Studies

F1816-0967 has been used in molecular docking studies to predict its interaction with viral proteins, such as those of COVID-19 . This application is pivotal in the rapid development of antiviral drugs, especially during pandemic outbreaks.

Chemical Synthesis and Organic Chemistry

The compound serves as a building block in the synthesis of polysubstituted benzenes, which are important in organic chemistry and the pharmaceutical industry . Its reactivity with other organic molecules can lead to the creation of a variety of complex compounds.

Genomics and Proteomics Research

While not directly linked to F1816-0967, compounds with similar structures are often used in genomics and proteomics research to understand the interaction between small molecules and biological macromolecules . This can lead to the discovery of gene and protein functions and their implications in diseases.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2OS/c1-4-8-17-12-10(15)6-5-7-11(12)19-14(17)16-13(18)9(2)3/h1,5-7,9H,8H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGRLBIEVKRTDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N=C1N(C2=C(S1)C=CC=C2Cl)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Bis(trifluoromethyl)-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,8-naphthyridine](/img/structure/B2925371.png)

![2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid](/img/structure/B2925372.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2925374.png)

![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide](/img/structure/B2925375.png)

![Furan-2-yl(4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2925376.png)

![N-benzyl-N-(cyanomethyl)-3-[(furan-3-yl)formamido]propanamide](/img/structure/B2925377.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B2925381.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[3-(dimethylamino)phenyl]methanone](/img/structure/B2925386.png)

![4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2925391.png)

![(3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2925393.png)